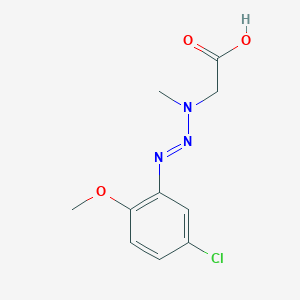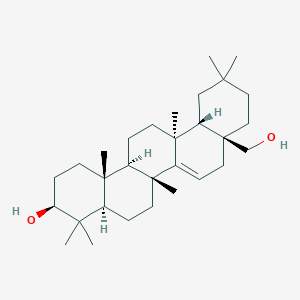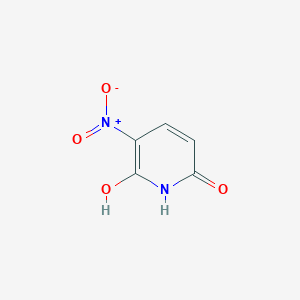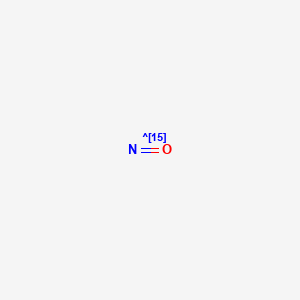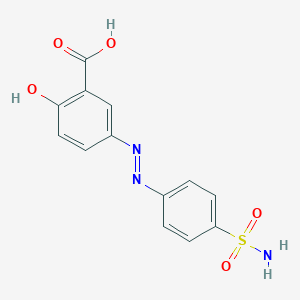
1-Brom-3,5-Dinitrobenzol
Übersicht
Beschreibung
1-Bromo-3,5-dinitrobenzene (BDNB) is a nitroaromatic compound belonging to the family of nitrobenzenes. It is a colorless crystalline solid with a melting point of 75°C and a boiling point of 234°C. It is widely used in the synthesis of organic compounds, as a laboratory reagent and in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used as a fuel additive and as an intermediate in the production of nitroaromatic compounds.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
1-Brom-3,5-Dinitrobenzol ist ein wichtiges organisches Zwischenprodukt, das im Bereich der Pflanzenschutzmittel eingesetzt wird . Es kann bei der Synthese verschiedener Pflanzenschutzmittel eingesetzt werden.
Pharmazeutika
Diese Verbindung findet auch Anwendung in der pharmazeutischen Industrie . Es kann bei der Herstellung verschiedener Medikamente und pharmazeutischer Verbindungen eingesetzt werden.
Farbstoffe
This compound wird in der Farbstoffindustrie verwendet . Es kann an der Synthese verschiedener Farbstoffe beteiligt sein.
Proteinbestimmung
1-Brom-2,4-Dinitrobenzol, eine ähnliche Verbindung, wurde bei der Proteinbestimmung verwendet . Es kann als Substrat in Assays für bestimmte Enzyme verwendet werden.
Glutathion-S-Transferase (GST)-Assay
Diese Verbindung wurde im GST-Assay von Hühner- und Ratten-Prostaglandin-D2-Synthase (PGDS) verwendet . Es kann verwendet werden, um die Aktivität dieses Enzyms zu untersuchen.
Massenspektrometrie
Die deuterierte Form von 1-Brom-2,4-Dinitrobenzol, bekannt als 1-Br-2,4-DNB-d3, wird in der wissenschaftlichen Forschung verwendet, insbesondere in der Massenspektrometrie. Das Vorhandensein von Deuteriumatomen verleiht ihm im Vergleich zur nicht-deuterierten Form eine leicht unterschiedliche Masse, was es zu einem wertvollen Werkzeug in diesem Bereich macht.
Wirkmechanismus
Target of Action
1-Bromo-3,5-dinitrobenzene is an organic compound that primarily targets the benzene ring in its action . The benzene ring is a crucial component in many biological molecules, and its modification can lead to significant changes in the function of these molecules .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of reactions, leading to the substitution of a hydrogen atom in the benzene ring with the bromine atom .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position . These reactions involve the removal of a hydrogen atom from the benzene ring, leading to the formation of a new compound .
Pharmacokinetics
It is known that the compound has a high lipophilicity, which suggests that it may be readily absorbed and distributed in the body . The compound is also slightly soluble in water, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 1-Bromo-3,5-dinitrobenzene’s action are largely dependent on the specific biochemical pathways it affects. Given its mode of action, the compound could potentially alter the structure and function of molecules containing benzene rings . .
Action Environment
The action of 1-Bromo-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its bioavailability and efficacy . Additionally, the compound should be stored in a cool, dry place in a tightly closed container to maintain its stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that nitrobenzenes, a group to which 1-Bromo-3,5-dinitrobenzene belongs, can undergo reactions such as nucleophilic aromatic substitution of hydrogen . This suggests that 1-Bromo-3,5-dinitrobenzene may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Nitrobenzenes have been shown to cause skin irritation and serious eye irritation , suggesting that 1-Bromo-3,5-dinitrobenzene may have similar effects on cells.
Molecular Mechanism
It is known that nitrobenzenes can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 1-Bromo-3,5-dinitrobenzene may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Nitrobenzenes are known to undergo various reactions, suggesting that 1-Bromo-3,5-dinitrobenzene may be involved in similar metabolic pathways .
Eigenschaften
IUPAC Name |
1-bromo-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMYNWXIGPOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864816 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18242-39-2, 63460-06-0 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




